N-(4-butylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(4-butylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23FN4O3 and its molecular weight is 446.482. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties: Studies have explored the compound’s ability to inhibit specific cancer-related pathways or proteins. Its oxadiazole and pyridine moieties may play a role in modulating cellular processes, making it a candidate for further investigation in cancer therapy .
Neurological Disorders: The compound’s structural features could be relevant for neurological drug development. Researchers have examined its potential as a neuroprotective agent or for managing neurodegenerative diseases .
Organic Semiconductors: The π-conjugated backbone suggests that this compound could serve as a building block for organic semiconductors. Researchers have explored its electronic properties, charge transport, and photophysical behavior .
Light-Emitting Diodes (LEDs): The compound’s fluorescence properties may make it suitable for use in OLEDs or other optoelectronic devices. Its emission characteristics and stability are areas of interest .
Agrochemicals and Pest Control
The compound’s diverse functional groups could be relevant for agrochemical applications:
- Pesticides and Herbicides : Researchers have investigated its potential as an insecticide or herbicide due to its unique structure. The oxadiazole ring and phenyl groups may contribute to its bioactivity .
Chemical Biology and Enzyme Inhibition
The compound’s interactions with enzymes and proteins have been studied:
- Enzyme Inhibitors : Its oxadiazole and pyridine moieties may play a role in enzyme inhibition. Researchers have explored its effects on specific enzymes, such as kinases or proteases .
Computational Chemistry and Molecular Modeling
The compound has been a subject of computational studies:
- Molecular Docking and Binding : Researchers have used computational methods to predict its binding affinity to specific protein targets. These studies aid in understanding its potential biological activity .
properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-2-3-5-17-7-13-20(14-8-17)27-22(31)16-30-15-4-6-21(25(30)32)24-28-23(29-33-24)18-9-11-19(26)12-10-18/h4,6-15H,2-3,5,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLREVJMBROVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide |
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